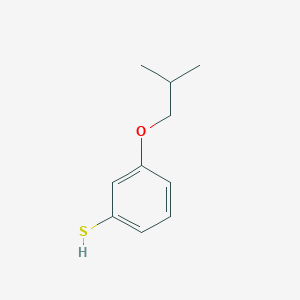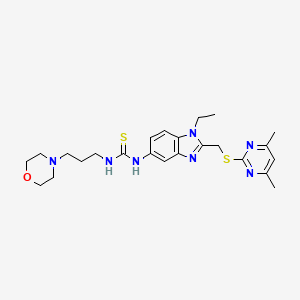![molecular formula C20H21ClN6O2S B12637898 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone](/img/structure/B12637898.png)
2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the class of pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer treatment .
準備方法
The synthesis of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core: This step involves the condensation of appropriate precursors under specific conditions to form the core structure.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction to introduce the 3-chlorophenyl group at the desired position.
Thioether formation: This step involves the reaction of the intermediate with a thiol reagent to form the thioether linkage.
Morpholinoethanone attachment: This final step involves the reaction of the intermediate with morpholinoethanone to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
化学反応の分析
2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolysis products.
科学的研究の応用
2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Biology: It is studied for its potential as a CDK inhibitor, which can be used in cancer research to understand cell cycle regulation.
Medicine: The compound is investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves the inhibition of CDKs. CDKs are enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins, which is essential for cell cycle progression .
類似化合物との比較
Similar compounds to 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone include other pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and are used in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar biological activities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its potent CDK inhibitory activity, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C20H21ClN6O2S |
|---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
2-[[5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H21ClN6O2S/c21-14-3-1-4-15(11-14)27-19-16(12-23-27)18-22-5-2-6-26(18)20(24-19)30-13-17(28)25-7-9-29-10-8-25/h1,3-4,11-12H,2,5-10,13H2 |
InChIキー |
DYHUSTLAXWETMR-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2C3=C(N=C(N2C1)SCC(=O)N4CCOCC4)N(N=C3)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]](/img/structure/B12637820.png)
![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)


![tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B12637853.png)
![2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12637856.png)

![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)

![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)

![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
